Regorafenib (mesylate)

Description

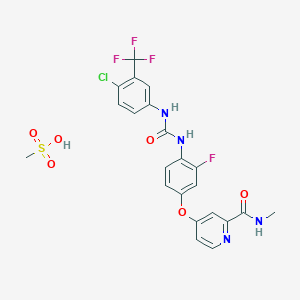

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

835621-08-4 |

|---|---|

Molecular Formula |

C22H19ClF4N4O6S |

Molecular Weight |

578.9 g/mol |

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C21H15ClF4N4O3.CH4O3S/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;1-5(2,3)4/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H3,(H,2,3,4) |

InChI Key |

PAZXTVFHRWRCLP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.CS(=O)(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Regorafenib Mesylate

Direct Kinase Inhibition Profile of Regorafenib (B1684635) (mesylate)

Regorafenib (mesylate) demonstrates potent inhibitory activity against various kinases that are crucial for the growth and survival of cancer cells. irjpl.org This broad-spectrum inhibition allows it to interfere with multiple pathological processes simultaneously. The inhibitory profile of Regorafenib (mesylate) can be broadly categorized into its effects on angiogenic and oncogenic receptor tyrosine kinases.

Angiogenic Receptor Tyrosine Kinases (RTKs) Inhibition

A primary mechanism of Regorafenib (mesylate) is its potent anti-angiogenic activity, achieved through the inhibition of several RTKs that are fundamental for the formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis), processes essential for tumor growth and metastasis. cancer.govnih.govhematologyandoncology.net

Regorafenib (mesylate) is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) family. nih.gov By targeting VEGFR-1, -2, and -3, it effectively blocks the signaling cascade initiated by VEGF, which is a key regulator of angiogenesis. cancer-research-network.comresearchgate.net Inhibition of VEGFR-2 is particularly critical as it is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. nih.govstivarga.com The blockade of VEGFR-3 interferes with lymphangiogenesis, which can help to reduce metastatic spread. hematologyandoncology.net In vitro biochemical assays have demonstrated that Regorafenib (mesylate) inhibits these receptors at nanomolar concentrations. nih.govmedchemexpress.com

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is involved in tumor growth, angiogenesis, and metastasis. nih.gov Regorafenib (mesylate) effectively inhibits both PDGFR-α and PDGFR-β. drugbank.comhematologyandoncology.net The inhibition of PDGFR-β is particularly important in the tumor microenvironment, as it is expressed on pericytes and smooth muscle cells, and its blockade can lead to the regression of tumor vasculature. cancer-research-network.comstivarga.com

Fibroblast Growth Factor Receptors (FGFRs) play a role in tumor cell proliferation, survival, and angiogenesis. nih.gov Regorafenib (mesylate) has been shown to inhibit FGFR1 and FGFR2. drugbank.comnih.gov The inhibition of FGFR signaling can be particularly relevant in tumors that have developed resistance to anti-VEGF therapies, as FGFR signaling can act as an escape pathway. nih.govaacrjournals.org Studies have shown that Regorafenib (mesylate) effectively inhibits FGFR signaling in cancer cell lines with FGFR2 amplification. nih.gov

TIE-2, the receptor for angiopoietins, is another critical regulator of vascular stability and angiogenesis. nih.gov Regorafenib (mesylate) is a distinctive agent that inhibits TIE-2, in addition to the VEGFRs. nih.govnih.gov This dual inhibition of both the VEGF and the Angiopoietin/TIE-2 pathways may result in a more comprehensive anti-angiogenic effect and could potentially overcome resistance mechanisms to therapies that only target the VEGF pathway. nih.govaacrjournals.org

Table 1: Inhibition of Angiogenic Receptor Tyrosine Kinases by Regorafenib (mesylate)

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| VEGFR-1 | 13 | medchemexpress.com |

| VEGFR-2 | 4.2 | medchemexpress.com |

| VEGFR-3 | 46 | medchemexpress.com |

| PDGFR-β | 22 | selleckchem.com |

| FGFR1 | 202 | nih.gov |

| TIE-2 | 31 | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Oncogenic Receptor Tyrosine Kinases (RTKs) Inhibition

In addition to its anti-angiogenic properties, Regorafenib (mesylate) also directly targets several oncogenic RTKs that are implicated in driving the proliferation and survival of tumor cells. cancer.govresearchgate.net This direct anti-tumor activity complements its effects on the tumor microenvironment.

Key oncogenic RTKs inhibited by Regorafenib (mesylate) include KIT, a receptor tyrosine kinase involved in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST), and RET, another proto-oncogene that can be mutated or rearranged in certain types of thyroid and lung cancers. cancer-research-network.comnih.gov By inhibiting these kinases, Regorafenib (mesylate) can directly impede the growth and survival of tumor cells that are dependent on these signaling pathways. hematologyandoncology.net

Table 2: Inhibition of Oncogenic Receptor Tyrosine Kinases by Regorafenib (mesylate)

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| KIT | 7 | selleckchem.com |

| RET | 1.5 | medchemexpress.com |

| BRAF | 19-28 | nih.govselleckchem.com |

| RAF-1 | 2.5 | medchemexpress.com |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Intracellular Signaling Kinases Inhibition by Regorafenib (mesylate)

In addition to cell surface receptors, regorafenib also targets key intracellular kinases that are critical components of signaling pathways controlling cell growth and proliferation.

The RAF family of serine/threonine kinases, which includes RAF-1 (or C-RAF), B-RAF, and A-RAF, are central components of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net This pathway is frequently dysregulated in human cancers, with mutations in B-RAF being particularly common in melanoma. h1.coresearchgate.net The BRAFV600E mutation, for instance, leads to constitutive activation of the B-RAF kinase, driving uncontrolled cell proliferation. researchgate.net

Regorafenib was initially developed as a RAF-1 kinase inhibitor and has been shown to potently inhibit RAF-1, B-RAF, and the oncogenic mutant BRAFV600E. drugbank.comhematologyandoncology.netcancer-research-network.com By inhibiting these kinases, regorafenib can block signaling through the MAPK pathway, thereby impeding tumor cell proliferation. ascopubs.org The ability of regorafenib to target both wild-type and mutant forms of B-RAF contributes to its broad anti-tumor activity. drugbank.com

Inhibitory Activity of Regorafenib

The following table summarizes the in vitro inhibitory activity of regorafenib against various kinases. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug required to inhibit the activity of the kinase by 50%.

| Kinase Target | IC50 (nM) |

| RET | 1.5 cancer-research-network.com |

| c-Kit | 7 cancer-research-network.com |

| Raf-1 | 2.5 cancer-research-network.com |

| B-RAF | Not specified |

| BRAFV600E | Not specified |

| DDR2 | Not specified |

| TrkA | Not specified |

| EphA-2 | Not specified |

Data presented is based on available in vitro assays and may not fully represent the complex interactions within a biological system.

SAPK2 (Stress-Activated Protein Kinase 2 / p38α MAPK)

Regorafenib has been shown to inhibit Stress-Activated Protein Kinase 2 (SAPK2), also known as p38α Mitogen-Activated Protein Kinase (MAPK). This kinase is a key component of the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. In preclinical studies, regorafenib demonstrated inhibitory activity against p38 MAPK mdpi.comnih.gov. The inhibition of p38 MAPK by regorafenib can lead to a reduction in the inflammatory response and may contribute to its anti-tumor effects by modulating the tumor microenvironment mdpi.comnih.gov. Research has indicated that regorafenib treatment can significantly reduce the expression of phosphorylated p38 MAPK in breast cancer cell lines nih.gov.

Ptk5 (Protein Tyrosine Kinase 5)

While specific detailed research on the direct and potent inhibition of Protein Tyrosine Kinase 5 (Ptk5) by regorafenib is not extensively documented in publicly available literature, it is recognized as one of the kinases targeted by this multi-kinase inhibitor. The inclusion of Ptk5 in the spectrum of kinases inhibited by regorafenib suggests a broader mechanism of action that extends to various signaling pathways involved in cell growth and proliferation.

Bcr-Abl (Breakpoint Cluster Region-Abelson Fusion Protein)

Regorafenib has demonstrated activity against the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). The broad selectivity profile of regorafenib includes the inhibition of Abl kinase, which is a component of the Bcr-Abl fusion protein nih.gov. This suggests that regorafenib may have therapeutic potential in malignancies driven by Bcr-Abl signaling.

CSF-1R (Colony-Stimulating Factor 1 Receptor)

Regorafenib is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) nih.govcancer.gov. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. By inhibiting CSF-1R, regorafenib can modulate the tumor microenvironment by reducing the number of TAMs nih.gov. In vitro studies have shown that regorafenib and its active metabolites, M-2 and M-5, potently inhibit CSF-1R in macrophages, with cellular IC50 values ranging from 18 to 273 nM nih.gov. This inhibition of CSF-1R signaling leads to a reduction in downstream signaling through pathways involving AKT and ERK nih.gov.

Abl (Abelson Murine Leukemia Viral Oncogene Homolog 1)

Regorafenib has been identified as an inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase nih.gov. Abl is a non-receptor tyrosine kinase that is involved in cell proliferation, differentiation, and migration. The inhibition of Abl kinase by regorafenib contributes to its broad-spectrum anti-cancer activity.

| Target Kinase | IC50 Value (nM) | Assay Type |

| SAPK2 (p38α MAPK) | - | Cellular Assay |

| CSF-1R | 18 - 273 | Cellular Assay |

Downstream Signaling Pathway Modulation by Regorafenib (mesylate)

RAS/RAF/MEK/ERK Pathway Dysregulation

Regorafenib significantly modulates the RAS/RAF/MEK/ERK signaling pathway, which is a critical cascade that regulates cell proliferation, survival, and differentiation. This pathway is frequently hyperactivated in various cancers due to mutations in genes such as RAS and BRAF nih.gov.

Regorafenib targets multiple kinases within this pathway, including c-RAF (RAF-1) and B-RAF nih.govnih.gov. In vitro biochemical assays have demonstrated that regorafenib inhibits c-RAF/RAF-1, wild-type BRAF, and the mutant BRAF V600E with IC50 values in the low nanomolar range (2.5 to 28 nM) nih.gov. The inhibition of these kinases blocks the downstream signaling cascade, leading to a reduction in the phosphorylation of MEK and ERK nih.gov.

Studies in colorectal cancer cell lines have shown that regorafenib inhibits the MAPK signaling pathway, as measured by the levels of phosphorylated ERK (pERK) nih.gov. The IC50 values for the inhibition of the MAPK pathway in various tumor models with KRAS or BRAF mutations ranged from 43 to 380 nM nih.gov. By disrupting the RAS/RAF/MEK/ERK pathway, regorafenib can inhibit cancer cell proliferation and induce apoptosis mdpi.com. The cytotoxic effects of regorafenib on colorectal cancer cells, with IC50 values for cell proliferation ranging from 3-6 μM, are attributed in part to its activity against this pathway nih.gov.

| Pathway Component | Effect of Regorafenib | IC50 Value (nM) |

| c-RAF/RAF-1 | Inhibition | 2.5 - 28 |

| B-RAF | Inhibition | 2.5 - 28 |

| B-RAF V600E | Inhibition | 2.5 - 28 |

| pERK | Reduction | 43 - 380 (pathway inhibition) |

PI3K/AKT/mTOR Pathway Modulation

Regorafenib has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) signaling pathway, which is a critical effector for cell proliferation and tumor progression in several cancers. nih.gov In neuroblastoma cells, regorafenib treatment diminished the phosphorylation of RET, a receptor tyrosine kinase, and subsequently inhibited the downstream phosphorylation of AKT and the S6 ribosomal protein, key components of the PI3K/AKT/mTOR pathway. nih.govresearchgate.net This inhibitory effect was observed in multiple neuroblastoma cell lines, including NGP, SH-SY5Y, and SK-N-AS. nih.gov

Studies in colorectal cancer (CRC) cells have also highlighted the role of regorafenib in modulating this pathway. While some research suggests that regorafenib on its own is a marginally effective inhibitor of the PI3K/Akt pathway, its combination with other agents can efficiently suppress this signaling cascade. mdpi.comoncotarget.com In neuroblastoma, reverse-phase protein array (RPPA) analysis confirmed that regorafenib treatment leads to the inhibition of intracellular signaling through the PI3K/Akt/mTOR pathway. researchgate.net The compound has been observed to decrease the levels of both PI3K and phosphorylated Akt (p-Akt), thereby abrogating the downstream signaling cascade. researchgate.net

| Protein/Component | Effect of Regorafenib | Cancer Model/Cell Line | Reference |

|---|---|---|---|

| p-RET (Y1062) | Diminished phosphorylation | Neuroblastoma (NGP, SH-SY5Y, SK-N-AS) | nih.gov |

| p-AKT (S473) | Inhibited phosphorylation | Neuroblastoma (NGP, SH-SY5Y, SK-N-AS) | nih.gov |

| p-S6 (S235/236) | Inhibited phosphorylation | Neuroblastoma (NGP, SH-SY5Y, SK-N-AS) | nih.gov |

| PI3K | Decreased expression/levels | Colorectal Cancer, Hepatocellular Carcinoma | researchgate.netmdpi.com |

NF-κB Signaling Inhibition

Regorafenib exerts significant anti-tumor effects through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov Constitutive activation of NF-κB is a hallmark of several cancers, promoting cell survival, proliferation, angiogenesis, and metastasis. spandidos-publications.comportlandpress.com Regorafenib has been demonstrated to suppress NF-κB activation, which in turn downregulates the expression of various NF-κB-modulated proteins. nih.govportlandpress.com

In hepatocellular carcinoma (HCC) cells, regorafenib inhibits NF-κB activation by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK). spandidos-publications.comportlandpress.com This inactivation of the ERK/NF-κB axis leads to a reduction in anti-apoptotic proteins and triggers both extrinsic and intrinsic apoptotic pathways. spandidos-publications.comportlandpress.com The inhibition of NF-κB by regorafenib also results in the reduced expression and secretion of proteins associated with angiogenesis and metastasis, such as vascular endothelial growth factor (VEGF), matrix metalloproteinase-2 (MMP-2), and MMP-9. nih.gov This mechanism contributes to the compound's anti-angiogenic and antimetastatic properties. nih.gov Furthermore, in colorectal cancer models, regorafenib has been found to diminish radiation-triggered NF-κB activation, suggesting a role as a potential radiosensitizer. iiarjournals.org

| Affected Protein | Effect of Regorafenib | Cell/Tumor Model | Reference |

|---|---|---|---|

| Phospho-ERK | Suppressed expression | HCC (SK-Hep1/luc2, Hep3B 2.1-7) | portlandpress.com |

| NF-κB p65 (Ser536) | Suppressed phosphorylation | HCC (SK-Hep1/luc2, Hep3B 2.1-7) | portlandpress.com |

| VEGF | Reduced expression and secretion | HCC (SK-Hep1) | nih.gov |

| MMP-2 & MMP-9 | Reduced expression and secretion | HCC (SK-Hep1) | nih.gov |

| XIAP, c-FLIP, MCL-1 | Reduced expression | HCC (SK-HEP-1) | spandidos-publications.com |

| Cyclin-D1, Survivin | Reduced expression | Colorectal Cancer | iiarjournals.org |

JAK/STAT/SOCS Pathway Interactions

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade for cytokines and growth factors that regulates immunity, cell proliferation, and apoptosis. oncohemakey.com Dysregulation of this pathway is common in many cancers. oncohemakey.com Research indicates that regorafenib can suppress the JAK/STAT pathway. researchgate.net Specifically, it has been shown to inhibit the JAK1/2-STAT1 signaling cascade, which leads to decreased expression of Programmed death-ligand 1 (PD-L1) in tumors. researchgate.net

The Suppressors of Cytokine Signaling (SOCS) family of proteins act as negative regulators of the JAK/STAT pathway. oncohemakey.comnih.gov While direct modulation of SOCS proteins by regorafenib is not extensively detailed, its inhibitory action on JAKs can be seen in the context of this regulatory loop. By inhibiting JAK1/2, regorafenib interferes with the signal transduction that would normally lead to STAT phosphorylation and subsequent gene transcription, a process that is naturally kept in check by SOCS proteins. oncohemakey.comnih.gov

TGF-β1/Smad Signaling Suppression

Regorafenib has been identified as an inhibitor of the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, which plays a pivotal role in organ fibrosis and cancer progression. mdpi.comnih.gov In preclinical models of pulmonary fibrosis, regorafenib was shown to attenuate the condition by suppressing this pathway. mdpi.comnih.gov

The mechanism involves the inhibition of both canonical Smad and non-Smad signaling pathways downstream of TGF-β1. mdpi.com In vitro studies demonstrated that regorafenib inhibits the activation and migration of myofibroblasts and reduces the production of extracellular matrix components. mdpi.comnih.gov This is achieved by suppressing the TGF-β1-induced phosphorylation of Smad2 and Smad3. mdpi.com Additionally, regorafenib was found to augment autophagy in myofibroblasts by inhibiting TGF-β1/mTOR signaling and to promote apoptosis in these cells. mdpi.comnih.gov In the context of metastatic colorectal cancer, activation of the TGF-β pathway has been associated with the response to regorafenib therapy. nih.gov

| Process/Component | Effect of Regorafenib | Model | Reference |

|---|---|---|---|

| Myofibroblast Activation | Inhibited | In vitro (Pulmonary Fibroblasts) | mdpi.com |

| Collagen Accumulation | Suppressed | In vivo (Bleomycin-induced pulmonary fibrosis) | mdpi.com |

| Smad2/3 Phosphorylation | Suppressed | In vitro | mdpi.com |

| Myofibroblast Autophagy | Augmented (via mTOR suppression) | In vitro | mdpi.com |

| Myofibroblast Apoptosis | Promoted | In vitro | mdpi.com |

Wnt/β-Catenin Pathway Inhibition

Regorafenib has been shown to inhibit the Wnt/β-catenin signaling pathway, a cascade that is crucial in embryonic development and frequently dysregulated in cancer. plos.orgnih.gov In gastric cancer cells, regorafenib treatment was found to reduce the transcriptional activity of the Wnt/β-Catenin pathway. plos.orgnih.gov

This inhibition appears to be mediated, at least in part, through the decreased expression of the chemokine receptor CXCR4. plos.org Overexpression of CXCR4 can attenuate the inhibitory effect of regorafenib on the Wnt/β-Catenin pathway. plos.orgnih.gov The suppression of this pathway by regorafenib leads to the decreased expression of Wnt target genes that are involved in cell proliferation and invasion. plos.orgresearchgate.net Conversely, the activation of the Wnt/β-catenin pathway has been linked to resistance to regorafenib in hepatocellular carcinoma, indicating the pathway's importance in mediating the drug's effects. researchgate.netnih.gov

| Target Gene | Effect of Regorafenib | Cancer Model | Reference |

|---|---|---|---|

| CTNNB1 (β-catenin) | Decreased expression | Gastric Cancer | plos.orgresearchgate.net |

| CD44 | Decreased expression | Gastric Cancer | plos.orgresearchgate.net |

| CD31 | Decreased expression | Gastric Cancer | plos.orgresearchgate.net |

| CCND1 (Cyclin D1) | Decreased expression | Gastric Cancer | plos.orgresearchgate.net |

Cellular Processes Affected by Regorafenib (mesylate)

Anti-angiogenesis Mechanisms

A primary mechanism of action for regorafenib is the inhibition of tumor angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. hematologyandoncology.netpatsnap.com Regorafenib is a multi-targeted therapy that inhibits multiple membrane-bound and intracellular kinases involved in this process. hematologyandoncology.net

Its anti-angiogenic effects are achieved by targeting several key receptor tyrosine kinases. hematologyandoncology.netstivarga.com These include Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3, which are critical for the formation of new blood vessels and lymphatic vessels. hematologyandoncology.netnih.gov By inhibiting VEGFR2 and VEGFR3, regorafenib induces a reduction of microvessels, increases apoptosis, and blocks tumor lymphangiogenesis. hematologyandoncology.netnih.gov

In addition to the VEGFR family, regorafenib also inhibits other pro-angiogenic kinases, providing a broader blockade of angiogenesis and potentially overcoming resistance mechanisms. hematologyandoncology.netnih.gov These targets include the angiopoietin-1 receptor TIE2, Platelet-Derived Growth Factor Receptors (PDGFR)-α and -β, and Fibroblast Growth Factor Receptors (FGFR) 1 and 2. hematologyandoncology.netstivarga.com This comprehensive inhibition of key angiogenic pathways contributes to the retardation of tumor growth and a reduction in metastatic spread. hematologyandoncology.netnih.gov

| Kinase Target | Role in Angiogenesis | Reference |

|---|---|---|

| VEGFR1, VEGFR2, VEGFR3 | Mediate formation of new blood and lymphatic vessels. | hematologyandoncology.netstivarga.com |

| TIE2 | Involved in vessel maturation and stability. | hematologyandoncology.netstivarga.com |

| PDGFR-α, PDGFR-β | Promote the growth of blood vessels and pericyte recruitment. | hematologyandoncology.netstivarga.com |

| FGFR1, FGFR2 | Contribute to endothelial cell proliferation and migration; potential resistance mechanism. | hematologyandoncology.netstivarga.com |

| KIT, RAF1, RET | Oncogenic kinases also involved in tumor proliferation. | stivarga.com |

Anti-proliferative Effects

Regorafenib demonstrates significant anti-proliferative activity across a range of human cancer cell lines. nih.gov Research has shown that regorafenib can effectively inhibit the proliferation of estrogen receptor-positive MCF-7 breast cancer cells in a dose-dependent manner, while notably having no effect on the proliferation of the normal breast epithelial cell line MCF10A. semanticscholar.org This suggests a degree of tumor cell specificity in its anti-proliferative action. semanticscholar.org Furthermore, studies on colorectal cancer have demonstrated that combining regorafenib with rosuvastatin results in a synergistic inhibition of cancer cell growth. frontiersin.orgnih.gov

The anti-proliferative effects of regorafenib are linked to its ability to block multiple protein kinases that are crucial for cell survival and proliferation, including those in the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.orgnih.gov By suppressing this pathway, regorafenib hinders the uncontrolled growth of cancer cells. frontiersin.org

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer (ER-positive) | Dose-dependent suppression of growth | semanticscholar.org |

| Various Human CRC Cell Lines | Colorectal Cancer | Inhibited proliferation in 19 of 25 cell lines | nih.gov |

| SW620 | Colorectal Cancer | Synergistic inhibition of growth with rosuvastatin | frontiersin.org |

Anti-metastatic Properties

Regorafenib exhibits potent anti-metastatic activities by interfering with key processes of cancer cell migration and invasion. In vitro studies on human bladder carcinoma cells (TSGH 8301) have shown that regorafenib significantly reduces cell migration and invasion. nih.govresearchgate.net This is accompanied by a decrease in the expression of metastatic proteins. nih.gov Similarly, in MCF-7 breast cancer cells, regorafenib suppressed cell migration, an effect likely mediated by the regulation of matrix metalloproteinases (MMPs) and their tissue inhibitors. semanticscholar.org

| Cancer Model | Key Findings | Reference |

|---|---|---|

| TSGH 8301 Human Bladder Carcinoma Cells | Significantly reduced cell migration and invasion; decreased expression of metastatic proteins. | nih.gov |

| MCF-7 Breast Cancer Cells | Suppressed cell migration, likely through regulation of MMPs. | semanticscholar.org |

| Murine Colorectal Cancer Liver Metastasis Model | Inhibited growth of established liver metastases and prevented new metastases. | nih.govresearchgate.net |

| Cholangiocarcinoma Cells (HuCCT1 and SNU-1079) | Inhibited migration and invasion capabilities. | nih.gov |

Induction of Apoptosis

A key mechanism of regorafenib's anti-cancer activity is the induction of apoptosis, or programmed cell death, in tumor cells. In human bladder carcinoma cells, regorafenib treatment leads to a significant accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. nih.govresearchgate.net This is accompanied by a loss of mitochondrial membrane potential and the activation of caspase-3 and caspase-8, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net

Similarly, in MCF-7 breast cancer cells, regorafenib induces apoptosis in a caspase-dependent manner. semanticscholar.org Treatment with regorafenib increased the proportion of annexin V-positive cells, and the apoptotic response could be attenuated by a pan-caspase inhibitor. semanticscholar.org The induction of apoptosis by regorafenib has also been observed in hepatocellular carcinoma (HCC) cells, where it is associated with the expression of cleaved caspase-3 and cleaved PARP. researchgate.net Combining regorafenib with other agents, such as magnolol or rosuvastatin, has been shown to enhance its pro-apoptotic effects in HCC and colorectal cancer, respectively. frontiersin.orgnih.govmdpi.comnih.gov

Cell Cycle Arrest Induction

Regorafenib can interfere with the proliferation of cancer cells by inducing cell cycle arrest at various phases. In MCF-7 breast cancer cells, treatment with regorafenib led to a significant increase in the percentage of cells in the G2/M phase and a substantial reduction in the G0/G1 phase. semanticscholar.orgresearchgate.net This cell cycle arrest is associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin B1 and cyclin D1. semanticscholar.org

In colorectal cancer cell lines, the effects on the cell cycle can be more complex. Long-term exposure of SW480 colorectal cancer cells to regorafenib resulted in cell cycle arrest in the late G2/prophase stage. mdpi.comnih.gov This was accompanied by a significant decrease in the expression of G1 Cyclin-Dependent Kinase (CDK) inhibitors like p16 and p19. mdpi.com

Modulation of Cell Senescence

The impact of regorafenib on cellular senescence, a state of irreversible cell cycle arrest, appears to be context-dependent. In some colorectal cancer cell lines, such as SW480, long-term exposure to regorafenib induces a senescent-like phenotype, characterized by a reduced growth rate, altered morphology, and increased SA-β-Gal staining activity. nih.govnih.gov In contrast, HCT-116 colorectal cancer cells treated with regorafenib exhibited early senescent features but eventually developed resistance. mdpi.comnih.gov

Conversely, in a different biological context, regorafenib has been identified as a senescence-attenuating drug. In IMR-90 cells, regorafenib was shown to effectively attenuate the phenotypes of induced and replicative senescence, including cell cycle arrest and increased SA-β-Gal staining. nih.gov This suggests that regorafenib can act as a senomorphic drug, capable of modulating the senescent state. nih.gov

Impact on Epithelial-Mesenchymal Transition (EMT)

Regorafenib's effect on the epithelial-mesenchymal transition (EMT), a process critical for cancer invasion and metastasis, is multifaceted. nih.govoncotarget.com In colorectal cancer, regorafenib has demonstrated potent anti-EMT activity by curbing TGF-β1-induced EMT and invasion in vitro. nih.govoncotarget.com Mechanistically, regorafenib enhances the activity of SH2-domain-containing phosphatase 1 (SHP-1), which in turn impedes TGF-β1-induced EMT. nih.govoncotarget.com

However, long-term treatment with regorafenib can also induce EMT in some cancer cells, contributing to acquired resistance. mdpi.com For instance, in HCT-116 colorectal cancer cells, prolonged exposure to regorafenib triggered EMT, leading to a more aggressive and invasive phenotype. mdpi.comnih.gov In cholangiocarcinoma, regorafenib has been shown to inhibit EMT by targeting the YAP1-AREG axis. nih.gov

| Effect on EMT | Cancer Model | Mechanism | Reference |

|---|---|---|---|

| Inhibition | Colorectal Cancer (in vitro) | Enhances SHP-1 activity, impeding TGF-β1-induced EMT. | nih.govoncotarget.com |

| Inhibition | Cholangiocarcinoma | Inhibits YAP1 activity and its downstream target AREG. | nih.gov |

| Induction | HCT-116 Colorectal Cancer Cells (long-term exposure) | Triggers EMT, leading to a more aggressive phenotype. | mdpi.comnih.gov |

| Activation | Mouse Colonoid and Tumoroid Cultures | Activates an EMT process. | researchgate.net |

Immunomodulatory Properties of Regorafenib (mesylate)

Regorafenib exerts significant immunomodulatory effects within the tumor microenvironment (TME), which contribute to its anti-cancer activity. nih.govresearchgate.netnih.gov It can reshape the TME by affecting various immune cells. nih.gov Specifically, regorafenib has been shown to reduce the infiltration of tumor-associated macrophages (TAMs) and inhibit myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). nih.govresearchgate.net It can also promote the repolarization of TAMs from an immunosuppressive M2-like phenotype to an anti-tumoral M1-like phenotype. nih.govresearchgate.net

Furthermore, regorafenib promotes the infiltration of CD8+ T cells into tumor tissues and activates Natural Killer (NK) cells. nih.govresearchgate.net By normalizing tumor blood vessels, it can improve the immunosuppressive TME. nih.govresearchgate.net Regorafenib can also regulate the expression of PD-L1 and MHC-I on tumor cells, potentially enhancing the efficacy of immune checkpoint inhibitors. nih.govresearchgate.netnih.gov These immunomodulatory properties highlight a distinct mechanism of action for regorafenib compared to other tyrosine kinase inhibitors. nih.govnih.gov

Macrophage Polarization and Infiltration

Regorafenib significantly alters the state of tumor-associated macrophages (TAMs), which are critical components of the tumor microenvironment. nih.govfrontiersin.orghematologyandoncology.net It promotes the repolarization of TAMs from an immunosuppressive M2-like phenotype to a pro-inflammatory, anti-tumor M1-like phenotype. frontiersin.orgnih.govresearchgate.net This shift enhances the body's anti-tumor immune response. nih.govresearchgate.net Studies have shown that regorafenib induces sustained M1 polarization while reversing M2 polarization. frontiersin.org

Table 1: Effects of Regorafenib on Macrophage Polarization

| Effect | Mechanism | Outcome |

|---|---|---|

| Promotes M1 Polarization | Suppression of p38 kinase phosphorylation and downstream Creb1/Klf4 activity. nih.govresearchgate.net | Enhances anti-tumor immunity. researchgate.net |

| Reverses M2 Polarization | Inhibition of p38MAPK/Creb1/Klf4 axis. nih.gov | Shifts microenvironment from immunosuppressive to pro-inflammatory. nih.gov |

| Inhibits TAM Infiltration | Inhibition of TIE2 pathway frontiersin.org; Inhibition of CSF1R. hematologyandoncology.netcancer.gov | Reduces the number of immunosuppressive macrophages in the tumor. nih.gov |

Effects on T-Cell Infiltration and Activation (CD8+ T cells)

Regorafenib has been demonstrated to induce the activation of CD8+ T cells and promote their infiltration into tumor tissues. frontiersin.orgnih.govresearchgate.net This action is crucial for an effective anti-tumor immune response, as CD8+ T cells are the primary effectors that kill cancer cells. aacrjournals.org Studies show that while both regorafenib and specific VEGFR2 inhibitors can block angiogenesis, regorafenib treatment leads to a greater infiltration of CD4+ and IFN-γ+CD8+ T cells, which is associated with better antitumor efficacy. nih.govbmj.com

A key mechanism for this enhanced T-cell infiltration is the regorafenib-induced expression of the chemokine CXCL10 in hepatocellular carcinoma (HCC) cells. frontiersin.orgnih.gov Regorafenib achieves this by inhibiting the activity of STAT3. frontiersin.orgnih.gov CXCL10 is a ligand for the CXCR3 receptor, which is expressed on T cells, thereby mediating their recruitment into the tumor. frontiersin.orgnih.govnih.gov Combination therapy of regorafenib with anti-PD-1 blockade has been shown to significantly increase the number of CXCR3+CD8+ T cells within tumors, enhancing their effector function. frontiersin.orgnih.govnih.gov

PD-L1 and MHC-I Expression Modulation

Regorafenib can modulate key immune checkpoint molecules on tumor cells. It has been identified as a potent agent in reducing the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. nih.govnih.gov IFN-γ-induced PD-L1 expression is a primary mechanism by which tumors evade the immune system. nih.govnih.gov Regorafenib counteracts this by inhibiting the JAK1/2-STAT1 signaling pathway, which is downstream of the oncogenic tyrosine kinase RET. nih.govnih.gov

Crucially, regorafenib reduces PD-L1 expression without decreasing the amount of Major Histocompatibility Complex class I (MHC-I) on the cell surface. nih.govnih.gov MHC-I is essential for presenting tumor antigens to CD8+ T cells, and its downregulation is another immune escape mechanism. In some preclinical investigations, regorafenib was found to upregulate the expression of MHC-I on HCC cells in the presence of IFN-γ by acting on the IFN-γ/STAT1 signaling pathway. nih.gov This dual action of downregulating an inhibitory signal (PD-L1) while maintaining or enhancing an activation signal (MHC-I) makes the tumor more visible and susceptible to T-cell-mediated killing. nih.govresearchgate.net

Regulation of Cancer-Associated Fibroblasts (CAFs)

Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and play a critical role in promoting tumor growth and creating an immunosuppressive microenvironment. nih.gov Regorafenib has been shown to directly target CAFs. nih.gov In vivo experiments have demonstrated that regorafenib can reduce TAM infiltration by targeting CAFs. nih.gov

Specifically, regorafenib induces apoptosis in gastrointestinal CAFs by inhibiting the phosphorylation of AKT, a key cell survival pathway. nih.govuni-freiburg.de This leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. uni-freiburg.de By inhibiting the interaction between tumor cells and CAFs, regorafenib can reduce tumor angiogenesis and lymphangiogenesis, thereby decreasing cancer invasion and metastasis. nih.gov

Contribution of Regorafenib (mesylate) Metabolites to Pharmacological Activity

M-2 (N-oxide metabolite) Activity

The M-2 metabolite shows a similar kinase inhibition profile and comparable potency to the parent compound, regorafenib. nih.govresearchgate.net In vitro biochemical and cellular assays confirm that M-2 has pharmacological activity equipotent to regorafenib, inhibiting key targets such as VEGFR2, TIE-2, c-KIT, and BRAF with similar IC50 values. cancer.govnih.govoncologynewscentral.com Preclinical studies have demonstrated that orally administered M-2 significantly inhibits tumor growth in murine xenograft models. nih.govresearchgate.net Based on estimations of free plasma concentrations in both humans and mice, M-2 is considered one of the primary contributors to the in vivo pharmacological activity of regorafenib, as its unbound concentration exceeds the IC50 required for inhibiting key targets like VEGFR2. nih.govresearchgate.net

M-5 (N-oxide and N-desmethyl metabolite) Activity

Table 2: Comparative Activity of Regorafenib and its Metabolites

| Compound | Description | In Vitro Activity | Primary In Vivo Contributor? |

|---|---|---|---|

| Regorafenib | Parent Drug | Potent multikinase inhibitor. drugbank.com | Yes. nih.govresearchgate.net |

| M-2 | N-oxide metabolite. drugbank.com | Equipotent to regorafenib; similar kinase inhibition profile. nih.govoncologynewscentral.com | Yes. nih.govresearchgate.net |

| M-5 | N-oxide and N-desmethyl metabolite. drugbank.com | Equipotent to regorafenib; similar kinase inhibition profile. nih.govoncologynewscentral.com | No (due to high plasma protein binding). nih.govresearchgate.net |

Preclinical Research Methodologies and Models in Regorafenib Mesylate Studies

In Vitro Experimental Models

In vitro studies have been fundamental in characterizing the cellular and molecular effects of Regorafenib (B1684635). These models allow for controlled investigation of the drug's impact on cancer cell proliferation, signaling pathways, and other critical cellular processes.

The antiproliferative activity of Regorafenib has been assessed across extensive panels of human cancer cell lines. In a study on colorectal cancer (CRC), Regorafenib was tested against 25 different human CRC cell lines, showing inhibition of proliferation in 19 of them with IC50 values ranging from 2.6 to 10 µmol/L. nih.gov Similarly, its effects were evaluated in six human hepatocellular carcinoma (HCC) cell lines: HuH-7, Hep3B, HepG2, Li-7, PLC/PRF/5, and HLF. nih.govmdpi.com The selectivity of Regorafenib was demonstrated using the ER-positive breast cancer cell line MCF-7, where it inhibited proliferation in a dose-dependent manner, while having no effect on the non-cancerous breast epithelial cell line MCF-10A. semanticscholar.org Further studies have confirmed its anti-proliferative effects in lung squamous cell carcinoma, bladder cancer, and multiple myeloma cell lines. mdpi.comresearchgate.net

Table 1: Examples of Cancer Cell Lines Used in Regorafenib Proliferation Assays

| Cell Line | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| Various | Colorectal Cancer | Inhibited proliferation in 19 of 25 cell lines; IC50 values ranged from 2.6 to 10 µmol/L. | nih.gov |

| HuH-7, Hep3B, etc. | Hepatocellular Carcinoma | Suppressed cell proliferation. | nih.govmdpi.com |

| MCF-7 | Breast Cancer | Inhibited proliferation in a dose-dependent manner. | semanticscholar.org |

| MCF-10A | Non-cancerous Breast Epithelial | No effect on proliferation, demonstrating selectivity. | semanticscholar.org |

| SNU-16, KATO-III | FGFR2-amplified Gastric Cancer | Exhibited sensitivity to Regorafenib. | researchgate.net |

| NCI-H716 | FGFR2-amplified Colorectal Cancer | Exhibited sensitivity to Regorafenib. | researchgate.net |

| HCT116, A549, U87 | Colorectal, Lung, Brain Cancer | Showed inhibited cell viability upon treatment. | nih.gov |

Cell-based kinase assays are crucial for confirming that Regorafenib inhibits its intended molecular targets within a cellular context. These assays typically measure the autophosphorylation of receptor tyrosine kinases in response to growth factor stimulation. Studies have shown that Regorafenib potently inhibits the autophosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in Human Umbilical Vein Endothelial Cells (HUVECs) and VEGFR3 in human lymphatic endothelial cells (LECs). nih.govnih.gov The inhibitory profile of Regorafenib and its active metabolites, M-2 and M-5, has been confirmed against a panel of key target kinases, including those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR). nih.govdrugbank.comyoutube.com For instance, a peptide-based kinase activity assay revealed that out of twenty-nine kinases upregulated in idiopathic pulmonary arterial hypertension, fifteen were identified as potential targets of Regorafenib. nih.gov

Table 2: Inhibition of Key Kinases by Regorafenib in Cellular Assays

| Target Kinase | Cell Type | Assay Method | IC50 Value | Citations |

|---|---|---|---|---|

| VEGFR2 | HUVEC | Autophosphorylation Assay | 4-16 nM/L | nih.govnih.gov |

| VEGFR3 | LEC | Autophosphorylation Assay | 4-8 nM | aacrjournals.orgnih.gov |

| PDGFRα | NIH-3T3 fibroblasts | Phosphorylation Assay | 130 nM | nih.gov |

| FGFR2 | Ba/F3 cells | Phosphorylation Assay | 200 nM | nih.gov |

| KIT | GIST-T1 | Phosphorylation Assay | 110 nM | nih.gov |

| RET | TPC-1 | Phosphorylation Assay | 40 nM | nih.gov |

To understand the mechanisms behind its antiproliferative effects, Regorafenib has been investigated for its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. mdpi.com

Apoptosis Analysis: Methodologies to detect apoptosis include flow cytometry using Annexin V and propidium (B1200493) iodide (PI) double staining, which distinguishes between live, early apoptotic, and late apoptotic cells. nih.govsemanticscholar.org Nuclear fragmentation, a hallmark of apoptosis, has been analyzed using nuclear staining assays with dyes like Hoechst 33258. semanticscholar.orgnih.gov Furthermore, the activation of key apoptotic proteins is commonly assessed by Western blotting, with studies showing Regorafenib induces the cleavage of caspase-3, caspase-9, and PARP. semanticscholar.orgresearchgate.netresearchgate.net The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method used to detect apoptotic cells in treated tumor tissues. plos.org

Cell Cycle Analysis: The effect of Regorafenib on cell cycle progression is typically evaluated using flow cytometry after staining cells with a DNA-intercalating dye such as propidium iodide (PI). nih.govsemanticscholar.org This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have demonstrated that Regorafenib can induce G0/G1 phase arrest in cancer cells. nih.govresearchgate.net These findings are often corroborated by Western blot analysis of cell cycle regulatory proteins, which has shown that Regorafenib treatment can lead to the downregulation of cyclins like Cyclin D1, Cyclin B1, and the upregulation of cell cycle inhibitors such as p21 and p27. semanticscholar.orgresearchgate.net

Given that Regorafenib targets key angiogenic kinases like VEGFRs, its anti-angiogenic potential has been extensively studied using in vitro models. asco.org The most common assay is the tube formation assay, which assesses the ability of endothelial cells, typically HUVECs, to form capillary-like structures when cultured on a basement membrane extract like Matrigel. researchgate.netmoleculardevices.com Regorafenib has been shown to significantly inhibit this process, demonstrating its direct anti-angiogenic effects. researchgate.net

Another innovative approach is the human tumor angiogenesis model (HTAM), where fresh human neuroendocrine tumor fragments are embedded in a fibrin-thrombin clot. asco.org This model allows for the assessment of neovessel formation sprouting from the tumor tissue itself. In this ex vivo model, Regorafenib demonstrated dose-dependent inhibition of angiogenic growth. asco.org

The effect of Regorafenib on the metastatic potential of cancer cells is evaluated through migration and invasion assays.

Migration Assays: The wound healing or scratch assay is a widely used method to study directional cell migration in vitro. semanticscholar.orgnih.gov In this technique, a "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time. Regorafenib has been shown to inhibit the migration of various cancer and endothelial cell lines in these assays. aacrjournals.orgsemanticscholar.orgnih.gov

Invasion Assays: To assess the invasive capacity of cancer cells, researchers use Transwell chamber assays, often called Boyden chamber assays. nih.gov In this setup, cells are seeded in the upper compartment of a chamber separated by a microporous membrane coated with a layer of extracellular matrix, such as Matrigel. The lower chamber contains a chemoattractant. The number of cells that degrade the matrix and invade through the membrane is quantified. Studies using this method have shown that Regorafenib can inhibit the invasion of hepatocellular carcinoma cells. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the antitumor efficacy of Regorafenib in a complex biological system. A variety of models have been employed, primarily involving the implantation of human tumors into immunodeficient mice (xenografts).

Patient-Derived Xenograft (PDX) Models: In PDX models, tumor tissue from a patient is directly implanted into mice. These models are considered to better reflect the heterogeneity and microenvironment of human tumors. Regorafenib has demonstrated significant tumor growth inhibition in PDX models of colorectal cancer and hepatocellular carcinoma. nih.govoncotarget.comnih.gov

Cell Line-Derived Xenograft Models: These models involve the subcutaneous injection of cultured cancer cells into mice. Regorafenib has shown efficacy in inhibiting tumor growth in xenografts of colon cancer (e.g., Colo-205, HT-29), osteosarcoma, and rhabdomyosarcoma. nih.govplos.orgnih.gov

Orthotopic and Metastasis Models: To better mimic clinical disease progression, orthotopic models (where tumor cells are implanted in the corresponding organ) and metastasis models are used. A syngeneic murine colorectal cancer liver metastasis model, created by injecting MC38 CRC cells into the spleen, was used to demonstrate that Regorafenib could inhibit the formation of new metastases and delay disease progression. aacrjournals.orgnih.gov Similarly, an orthotopic model of HCC in syngeneic mice showed that Regorafenib treatment led to a significant improvement in survival times. oncotarget.com

Table 3: Summary of In Vivo Animal Models Used in Regorafenib Studies

| Model Type | Cancer Type | Animal | Key Findings | Citations |

|---|---|---|---|---|

| Patient-Derived Xenograft (PDX) | Colorectal Cancer | Mouse | Markedly slowed tumor growth in 5 of 7 models. | nih.gov |

| Patient-Derived Xenograft (PDX) | Hepatocellular Carcinoma | Mouse | Significant tumor growth inhibition in 8 of 10 models. | oncotarget.com |

| Cell Line-Derived Xenograft | Osteosarcoma, Rhabdomyosarcoma | Mouse | Significantly prolonged time to event in all 10 sarcoma models tested. | nih.govnih.gov |

| Cell Line-Derived Xenograft | Colon Carcinoma (HT-29) | Rat | Induced apoptosis and suppressed tumor cell proliferation. | plos.org |

| Syngeneic Metastasis Model | Colorectal Cancer (MC38 cells) | Mouse | Delayed disease progression by inhibiting established liver metastases. | aacrjournals.orgnih.gov |

| Syngeneic Orthotopic Model | Hepatocellular Carcinoma (H129 cells) | Mouse | Significantly different survival time distributions compared to vehicle. | oncotarget.com |

Table of Compounds

| Compound Name |

|---|

| Annexin V |

| BEZ235 |

| Cetuximab |

| Cyclin B1 |

| Cyclin D1 |

| Fibrin |

| Hoechst 33258 |

| Imatinib |

| Irinotecan (B1672180) |

| MK2206 |

| Nivolumab |

| Oxaliplatin |

| Panitumumab |

| Propidium iodide |

| Regorafenib |

| Regorafenib (mesylate) |

| Sorafenib (B1663141) |

| Sunitinib |

| Thrombin |

Murine Xenograft Models

Murine xenograft models, involving the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice, have been fundamental in establishing the preclinical antitumor activity of Regorafenib. These models have been utilized across a spectrum of cancer types to evaluate the compound's effect on tumor growth.

In the context of colorectal cancer (CRC), Regorafenib has demonstrated significant efficacy. For instance, in a mouse xenograft model using the human CRC cell line Colo-205, which harbors a BRAF V600E mutation, Regorafenib effectively inhibited tumor growth. drugbank.com Similarly, studies using HCT116 wild-type colorectal cancer cells implanted subcutaneously into nude mice showed that Regorafenib treatment suppressed tumor growth by 70% to 90%. researchgate.net The compound's activity has also been confirmed in xenografts of hepatocellular carcinoma (HCC), where it suppressed the proliferation of HuH-7 cells and significantly inhibited tumor growth in vivo. nih.gov

Beyond gastrointestinal cancers, the therapeutic potential of Regorafenib has been explored in pediatric malignancy models. In vivo, Regorafenib significantly inhibited tumor growth in xenografts derived from nervous system and connective tissue tumors. nih.gov These studies collectively underscore the broad-spectrum antitumor activity of Regorafenib in various cancer cell line-derived xenograft models.

Table 1: Efficacy of Regorafenib in Murine Xenograft Models

Cancer Type Cell Line Key Findings Reference Colorectal Cancer Colo-205 Achieved approximately 75% tumor growth inhibition at day 14. researchgate.net Colorectal Cancer HCT116 Suppressed tumor growth by 70% to 90%. nih.gov Hepatocellular Carcinoma HuH-7 Significantly suppressed tumor growth by 46.6% on day 9 post-administration compared to control. Pediatric Cancers (e.g., Glioma, Medulloblastoma) IGRG93, IGRM57 Significantly inhibited tumor growth as a single agent. nih.gov

Rat Tumor Models

While mouse models are more common, rat models have been employed to investigate specific aspects of Regorafenib's biological activity, particularly its anti-angiogenic effects. One notable example is the rat corneal neovascularization model. In this assay, angiogenesis is induced in the normally avascular cornea, for instance by an alkali burn, allowing for the direct observation and quantification of new blood vessel formation. aacrjournals.org

In a rat corneal alkali burn model, the efficacy of topically administered Regorafenib was investigated. The study found that Regorafenib effectively inhibited alkali-induced corneal neovascularization. aacrjournals.org This model provides direct in vivo evidence of the compound's anti-angiogenic properties by demonstrating a reduction in new vessel growth in response to treatment. aacrjournals.org Additionally, Regorafenib and its active metabolites demonstrated activity in a rat vascular endothelial growth factor (VEGF) hypotensive pharmacodynamic model, further confirming their engagement with the VEGF signaling pathway in a rodent model. researchgate.net

Syngeneic Mouse Models

Syngeneic mouse models, which utilize immunocompetent mice implanted with tumors of the same genetic background, are crucial for investigating the interplay between a therapeutic agent and the host immune system. Regorafenib has been studied in such models of colorectal cancer.

In an orthotopic model using murine CT26 colon carcinoma cells implanted into immunocompetent BALB/c mice, Regorafenib completely suppressed tumor growth and prevented the formation of liver metastases. creative-bioarray.com This model highlighted that beyond its direct antitumor and anti-angiogenic effects, Regorafenib significantly reduced the infiltration of immunosuppressive macrophages into the tumor microenvironment. aacrjournals.orgcreative-bioarray.com Further studies using both the orthotopic CT26 (microsatellite-stable) and subcutaneous MC38 (microsatellite-instable) colon cancer models confirmed these immunomodulatory effects. During treatment, Regorafenib was shown to significantly decrease the infiltration of immunosuppressive macrophages and regulatory T (Treg) cells. aacrjournals.org These findings from syngeneic models suggest that Regorafenib's mechanism of action includes modulation of the tumor immune microenvironment, an aspect that cannot be assessed in immunodeficient xenograft models. aacrjournals.orgcreative-bioarray.com

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient directly into immunodeficient mice, are considered to better recapitulate the heterogeneity and microenvironment of human tumors. Regorafenib has shown significant activity across a wide range of PDX models.

In gastric cancer, Regorafenib was assessed in eight different murine PDX models. It demonstrated dose-dependent and significant inhibition of tumor growth in all eight models, with reductions in tumor weight ranging from 72% to 96% compared to vehicle controls. researchgate.netaacrjournals.org This potent activity was observed across various histological subtypes. researchgate.netaacrjournals.org Similarly, in studies using ten patient-derived HCC xenograft models, Regorafenib caused significant tumor growth inhibition in eight of the models. oncotarget.comsemanticscholar.orgnih.gov

For colorectal cancer, Regorafenib displayed marked antitumor effects in five out of seven PDX models. nih.gov In osteosarcoma, a rare bone cancer, Regorafenib was tested on two drug-resistant PDX models and was the only multikinase inhibitor among those screened to induce tumor regression and, in one case, apparent tumor eradication. nih.gov These results from PDX models provide strong preclinical evidence for the efficacy of Regorafenib in clinically relevant tumor models that reflect the diversity of human cancers. researchgate.netoncotarget.comnih.gov

Table 2: Efficacy of Regorafenib in Patient-Derived Xenograft (PDX) Models

Cancer Type Number of Models Tested Response Rate/Key Findings Reference Gastric Cancer 8 Significant tumor growth inhibition (72%-96%) in all 8 models. [10, 14] Hepatocellular Carcinoma 10 Significant tumor growth inhibition in 8 out of 10 models. [6, 8, 9] Colorectal Cancer 7 Marked tumor growth inhibition in 5 out of 7 models. aacrjournals.org Osteosarcoma 2 Induced tumor regression in both drug-resistant models. nih.gov

Pharmacodynamic Assessments in Preclinical Models of Regorafenib (mesylate)

Target Kinase Phosphorylation Analysis

Pharmacodynamic studies have confirmed that Regorafenib inhibits its intended molecular targets within the tumor tissue of preclinical models. Analysis of tumor lysates from xenografts has been performed to measure the phosphorylation status of key receptor tyrosine kinases.

In preclinical models of gastrointestinal stromal tumors (GIST), Regorafenib was shown to inhibit the phosphorylation of the KIT receptor as well as downstream signaling molecules Raf and BRAF. In colorectal cancer models, studies have demonstrated that Regorafenib treatment leads to the inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2) phosphorylation and its downstream signaling pathways. The compound also effectively inhibits growth-factor-mediated autophosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). nih.gov Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) signaling has also been documented in treated xenografts. nih.gov These analyses, typically conducted via Western blotting or other immunoassays on tumor extracts, provide molecular evidence that Regorafenib reaches its targets in vivo and engages the signaling pathways responsible for tumor growth and angiogenesis.

Tumor Microvessel Density Quantification

A key mechanism of action for Regorafenib is the inhibition of angiogenesis. This anti-angiogenic effect has been consistently quantified in preclinical models by measuring tumor microvessel density (MVD). This assessment is typically performed using immunohistochemistry (IHC) to stain for endothelial cell markers, such as CD31 or CD34, on tumor sections.

In all eight gastric cancer PDX models that were tested, Regorafenib treatment resulted in a significant, 3- to 11-fold reduction in MVD compared to controls. researchgate.netaacrjournals.org Tumors from treated mice generally appeared pale, consistent with poor vascularization. researchgate.net Similar findings were reported in colorectal cancer models; in an orthotopic CT26 model, Regorafenib induced a strong reduction in tumor vascularization, creative-bioarray.com and in CRC PDX models, it significantly reduced tumor vessel area as determined by CD31 staining. nih.gov In pediatric tumor xenografts, antitumor activity was associated with a decreased microvessel area, as determined by CD34 staining. nih.gov These quantitative analyses of MVD provide robust evidence for the potent anti-angiogenic activity of Regorafenib in vivo across a variety of tumor types.

Metabolic Reprogramming Markers (e.g., AMPK, pACC)

The influence of regorafenib on cellular metabolism has been explored in preclinical settings, with some studies pointing to secondary effects on key metabolic regulators. In analyses involving tumor-associated macrophages, treatment with regorafenib led to decreased phosphorylation of several kinases, including AMP-activated protein kinase (AMPK). nih.gov However, it is suggested that these effects may be secondary consequences of the complex signaling network within the cells rather than a direct inhibition of these specific kinases by regorafenib or its primary active metabolites. nih.gov

Apoptosis-Related Marker Expression

A significant component of regorafenib's antitumor activity in preclinical models is its ability to induce programmed cell death, or apoptosis. aacrjournals.org This is evidenced by the consistent modulation of various apoptosis-related protein markers across numerous in vitro and in vivo studies.

In various colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cell lines, regorafenib treatment has been shown to upregulate the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase 9. nih.gov Further investigations in HCC cells revealed that regorafenib administration increases levels of cytochrome c and expands the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation. nih.gov The induction of apoptosis by regorafenib is a concentration-dependent phenomenon observed across multiple HCC cell lines, including Hep3B, PLC/PRF/5, HepG2, and SK-HEP-1. nih.gov

Studies have elucidated that regorafenib can trigger both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. mdpi.comresearchgate.net The pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) has been identified as a pivotal mediator in this process, with regorafenib inducing its expression irrespective of p53 status in colorectal cancer cells. aacrjournals.org This upregulation of PUMA correlates directly with the induction of apoptosis. aacrjournals.orgresearchgate.net Furthermore, combination studies designed to enhance regorafenib's effects have provided more detailed insights into the specific markers involved. For instance, an increase in Annexin-V positive cells and elevated levels of cleaved caspase-3 are observed following treatment. mdpi.com The extrinsic pathway is further implicated by the increased expression of the death receptor FAS and its ligand (FAS-L), leading to the subsequent activation of caspase-8. mdpi.com

Table 1: Key Apoptosis Markers Modulated by Regorafenib in Preclinical Studies

| Marker | Modulation by Regorafenib | Significance | Cancer Model Reference |

|---|---|---|---|

| Cleaved PARP | Upregulated | Hallmark of caspase-dependent apoptosis | Colorectal Cancer nih.gov |

| Cleaved Caspase-9 | Upregulated | Indicator of intrinsic pathway activation | Colorectal Cancer nih.gov |

| Cleaved Caspase-8 | Upregulated | Indicator of extrinsic pathway activation | Hepatocellular Carcinoma mdpi.com |

| Cleaved Caspase-3 | Upregulated | Key executioner caspase in apoptosis | Hepatocellular Carcinoma mdpi.com |

| PUMA | Upregulated | Critical mediator of apoptosis | Colorectal Cancer aacrjournals.orgresearchgate.net |

| FAS/FAS-L | Upregulated | Initiation of the extrinsic apoptotic pathway | Hepatocellular Carcinoma mdpi.com |

| Annexin-V Staining | Increased | Early marker of apoptosis (phosphatidylserine exposure) | Hepatocellular Carcinoma mdpi.com |

| Sub-G1 Cell Population | Increased | Represents cells with fragmented DNA undergoing apoptosis | Hepatocellular Carcinoma nih.gov |

Pharmacokinetic Studies of Regorafenib (mesylate) in Preclinical Models

Pharmacokinetic profiling in various animal models has been essential to understanding the absorption, distribution, metabolism, and protein binding characteristics of regorafenib and its active metabolites.

Absorption and Distribution Studies

Following oral administration in preclinical species, regorafenib is absorbed relatively quickly. tga.gov.au The extent of absorption of a radioactive oral dose was estimated to be high, at approximately 79% in rats and 71% in dogs. tga.gov.au Estimates of absolute oral bioavailability were similarly high in rats (77-89%), suggesting minimal first-pass metabolism. In dogs, however, bioavailability appeared to decrease with increasing doses, from 67% at a lower dose to 29% at a higher dose, indicating potential saturation of the absorption process. tga.gov.au

The time to reach maximum plasma concentration (Tmax) varied slightly across the species tested. tga.gov.au

Table 2: Tmax of Regorafenib in Preclinical Models

| Species | Tmax (hours) |

|---|---|

| Mice | 1 - 2 |

| Rats | 4 - 6 |

| Dogs | 1.6 - 2.7 |

| Rhesus Monkeys | ~2.6 |

Metabolism Pathways and Metabolite Formation

In preclinical models, as in humans, regorafenib is primarily metabolized in the liver. nih.govnih.gov The main metabolic pathways involve oxidation mediated by the cytochrome P450 enzyme CYP3A4 and glucuronidation via UGT1A9. nih.govdrugbank.com These processes lead to the formation of two major, pharmacologically active metabolites that are consistently detected in plasma: M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide). nih.govdrugbank.comnih.gov

Protein Binding Characteristics

In vitro studies have established that regorafenib and its principal active metabolites, M-2 and M-5, are highly bound to plasma proteins in both preclinical models and humans. nih.govresearchgate.netsemanticscholar.org The unbound fraction, which represents the pharmacologically active portion of the drug, is very low. This high degree of protein binding is a critical characteristic influencing the drug's distribution and clearance. researchgate.netnih.gov

Table 3: Unbound Fractions of Regorafenib and its Metabolites in Plasma

| Compound | Unbound Fraction in Murine Plasma (%) | Unbound Fraction in Human Plasma (%) |

|---|---|---|

| Regorafenib | ~0.6% | ~0.5% |

| Metabolite M-2 | ~0.9% | ~0.2% |

| Metabolite M-5 | ~0.4% | ~0.05% |

Data sourced from multiple preclinical studies. nih.govresearchgate.netnih.gov

Enterohepatic Recirculation Investigations

Enterohepatic recirculation is a significant process in the disposition of regorafenib. nih.gov Preclinical and clinical pharmacokinetic models have identified this pathway as a key contributor to the drug's behavior in the body. nih.gov The process involves the gallbladder, which serves as a collection and storage repository for regorafenib and its metabolites. nih.gov Following metabolism in the liver, primarily through glucuronidation by UGT1A9, metabolites are excreted into the bile. nih.govnih.gov

When bile is secreted into the gut, particularly after food intake, these metabolites may be hydrolyzed by microbial flora in the gastrointestinal tract. nih.govnih.gov This deconjugation process can release the active parent compound, regorafenib, which is then available for reabsorption into the systemic circulation. nih.gov This reabsorption contributes to the multiple peaks observed in the plasma concentration-time profiles of regorafenib and its active metabolites, M-2 and M-5. nih.gov To accurately model and predict the pharmacokinetics of regorafenib, population pharmacokinetic (PK) models have been developed that specifically incorporate an enterohepatic circulation component, significantly improving the fit and descriptive power of the models. nih.gov

Elimination Kinetics of Regorafenib (mesylate) and Metabolites

The elimination kinetics of regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), have been characterized in preclinical studies. These compounds exhibit relatively long elimination half-lives. Following oral administration, the mean elimination half-life for both regorafenib and the M-2 metabolite is approximately 28 hours. nih.gov The M-5 metabolite has a notably longer elimination half-life, ranging from 40 to 100 hours. unicancer.fr

Regorafenib and its metabolites are extensively bound to plasma proteins, a key determinant of their pharmacokinetic properties. In vitro studies have quantified this high degree of binding in both human and murine plasma. researchgate.netnih.gov

| Compound | Plasma Source | Unbound Fraction (%) |

|---|---|---|

| Regorafenib | Human | ~0.5% |

| Metabolite M-2 | Human | ~0.2% |

| Metabolite M-5 | Human | ~0.05% |

| Regorafenib | Murine | ~0.6% |

| Metabolite M-2 | Murine | ~0.9% |

| Metabolite M-5 | Murine | ~0.4% |

Data derived from preclinical in vitro studies. researchgate.netnih.gov

Transporter-Dependent Pharmacokinetic Properties (e.g., OATP1B2)

The pharmacokinetics of regorafenib and its metabolites are influenced by various drug transporters. The hepatic uptake transporter Organic Anion-Transporting Polypeptide 1B2 (OATP1B2), and its human ortholog OATP1B1, play a role in the disposition of the glucuronidated metabolite of regorafenib, regorafenib-N-β-glucuronide (M7; RG). nih.govnih.gov Preclinical studies using Oatp1b2 knockout mice demonstrated that the absence of this transporter leads to a significant increase in the systemic exposure of the M7 metabolite. nih.govnih.gov Specifically, the area under the curve and peak plasma levels of M7 were increased by 5.6-fold and 5.1-fold, respectively, in knockout mice compared to wild-type mice. nih.gov This suggests that impaired OATP1B2 function can alter the pharmacokinetic properties of regorafenib metabolites. nih.gov

In addition to uptake transporters, efflux transporters such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are also involved in regorafenib's disposition. nih.govuu.nl In vitro transport assays have shown that regorafenib is a substrate for both BCRP and, to a lesser extent, P-gp. nih.gov In vivo studies in knockout mouse models confirmed that these transporters limit the accumulation of regorafenib in sanctuary tissues like the brain and testis. nih.govuu.nlresearchgate.net The brain accumulation of the active metabolite M-2 is also restricted by these efflux transporters. nih.gov Furthermore, both P-gp and BCRP are implicated in the dermal accumulation of regorafenib and its active metabolites, which may be relevant to the compound's dermal toxicity profile. researchgate.net

Analytical Methodologies for Quantification of Regorafenib (mesylate) and Metabolites in Preclinical Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the sensitive and specific quantification of regorafenib and its metabolites (M-2, M-5, and M7) in various preclinical biological matrices, such as mouse and rat plasma. nih.govfrontiersin.org Numerous methods have been developed and validated for this purpose. nih.govnih.gov

Sample preparation typically involves a straightforward protein precipitation step, often using acetonitrile (B52724), to extract the analytes from the plasma matrix. frontiersin.orguu.nl Chromatographic separation is achieved using reversed-phase columns, such as C18 columns, with gradient or isocratic elution. nih.govuu.nl Mobile phases commonly consist of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., acetonitrile or methanol). nih.govresearchgate.net

Detection is performed using a triple quadrupole mass spectrometer, typically operating in positive electrospray ionization (ESI+) mode. nih.govuu.nl Quantification relies on selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. nih.govnih.gov These methods are validated according to regulatory guidelines, demonstrating linearity over a specific concentration range, with lower limits of quantification (LLOQ) often reaching as low as 5 ng/mL for all analytes. nih.govresearchgate.net The validation process confirms the method's accuracy, precision, recovery, and stability. nih.gov

| Parameter | Example Details from Preclinical Methods |

|---|---|

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer. nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile. frontiersin.orguu.nl |

| Chromatographic Column | Accucore Vanquish C18 (100 × 2.1 mm, 1.5 μm). nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM). nih.gov |

| Linearity Range | 5–1,000 ng/mL. nih.gov |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL. nih.gov |

| Accuracy & Precision | Accuracies of 94.5–111% and precisions (CV%) of 2.59–11.3% reported. nih.gov |

Parameters are examples compiled from various published LC-MS/MS methods for regorafenib in preclinical samples. nih.govfrontiersin.orguu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Elucidation

While LC-MS/MS is the standard for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural elucidation of metabolites. In the context of regorafenib preclinical research, NMR was instrumental in the identification and structural confirmation of the metabolite regorafenib-N-β-glucuronide (RG or M7). nih.gov For this analysis, the metabolite was isolated from human urine samples, and subsequent NMR analysis provided the detailed structural information necessary to confirm its identity. nih.gov This highlights the complementary role of NMR in metabolic studies, providing unambiguous structural data that supports the identification of metabolites initially detected by mass spectrometry.

Mechanisms of Resistance to Regorafenib Mesylate in Preclinical Settings

Intrinsic Resistance Mechanisms to Regorafenib (B1684635) (mesylate)

Intrinsic, or pre-existing, resistance to Regorafenib can be attributed to specific molecular characteristics of cancer cells that are present before treatment initiation. One of the key mechanisms identified in preclinical colorectal cancer (CRC) models involves the tumor suppressor F-box and WD repeat domain-containing 7 (FBW7). thno.orgthno.org Mutations in FBW7, an E3 ubiquitin ligase, prevent the degradation of the pro-survival protein Myeloid Cell Leukemia 1 (Mcl-1). thno.orgthno.orgnih.gov Under normal conditions, Regorafenib treatment would lead to the phosphorylation of Mcl-1, its binding to FBW7, and subsequent proteasomal degradation. thno.org However, in cells with FBW7 mutations, this process is blocked, leading to Mcl-1 stabilization and suppression of Regorafenib-induced apoptosis, thereby conferring intrinsic resistance. thno.orgnih.gov

In addition to specific gene mutations, the broader molecular subtype of the tumor can influence intrinsic resistance. Studies have shown that certain colorectal cancer lesions are highly enriched for the consensus molecular subtype 4 (CMS4), which is associated with intrinsic resistance to Regorafenib. mdpi.com Furthermore, a higher incidence of mutations in KRAS (specifically at amino acids 12 or 13) has been observed in resistant lesions, suggesting these mutations may enhance the activation of downstream proteins, overriding the inhibitory effects of the drug. mdpi.com

| Mechanism | Description | Affected Pathway(s) | Preclinical Model(s) |

| FBW7 Mutations | Mutations in the FBW7 tumor suppressor gene prevent the degradation of the pro-survival protein Mcl-1, leading to the suppression of apoptosis. thno.orgthno.orgnih.gov | Apoptosis pathway | Colorectal Cancer (CRC) cells thno.orgthno.org |

| KRAS Mutations | Mutations in the KRAS gene may enhance the activation of downstream signaling pathways, overriding Regorafenib's inhibitory effects. mdpi.com | RAS/RAF/MEK/ERK (MAPK) | Colorectal Cancer (CRC) lesions mdpi.com |

| CMS4 Subtype | Intrinsic resistance has been associated with the consensus molecular subtype 4 (CMS4) in colorectal cancer. mdpi.com | Multiple, including TGF-β signaling | Colorectal Cancer (CRC) lesions mdpi.com |

Acquired Resistance Mechanisms to Regorafenib (mesylate)

Acquired resistance develops in tumor cells after a period of exposure to Regorafenib. Preclinical models generated by long-term treatment of cancer cell lines have revealed several key mechanisms. mdpi.comnih.gov

One significant mechanism is a phenotype switch, where cancer cells undergo profound changes to survive the drug pressure. mdpi.com This can manifest as:

Therapy-Induced Senescence (TIS): In some CRC cell lines, long-term Regorafenib exposure induces a stable senescent-like state. These cells remain viable but arrested in the cell cycle, and they develop a specific senescence-associated secretome that can alter the tumor microenvironment. mdpi.comnih.gov

Epithelial-Mesenchymal Transition (EMT): In other cell lines, an initial senescent state can progress to EMT, where cells gain a more aggressive, migratory, and invasive phenotype. mdpi.comnih.gov This transition is associated with increased expression of key EMT-related factors. nih.gov

Another primary mechanism of acquired resistance is the reactivation of survival pathways. In hepatocellular carcinoma (HCC), EGFR bypass activation has been identified as a critical factor. nih.gov Overexpression of EGFR can reactivate the RAS/RAF/ERK pathway, counteracting the inhibitory effect of Regorafenib. nih.gov Similarly, long-term drug selection can lead to the enrichment of cells with FBW7 hotspot mutations, leading to Mcl-1 stabilization, a mechanism also seen in intrinsic resistance. thno.org The long non-coding RNA MIR570MG has also been shown to increase in Regorafenib-resistant colon cancer cells, where it promotes resistance by affecting the miR-145/SMAD3 signaling pathway. frontiersin.orgfrontiersin.org

| Mechanism | Description | Affected Pathway(s) | Preclinical Model(s) |

| Therapy-Induced Senescence (TIS) | Drug exposure leads to a stable, non-proliferative but viable state with a unique secretome. mdpi.comnih.gov | Cell cycle arrest | SW480 CRC cell line mdpi.comnih.gov |

| Epithelial-Mesenchymal Transition (EMT) | Cells acquire migratory and invasive properties, associated with changes in cellular and extracellular factors. mdpi.comnih.gov | EMT signaling | HCT-116 CRC cell line mdpi.comnih.gov |

| EGFR Bypass Activation | Overexpression of EGFR reactivates downstream signaling to overcome drug inhibition. nih.gov | RAS/RAF/ERK | Hepatocellular Carcinoma (HCC) cells nih.gov |

| FBW7 Mutation Enrichment | Selection for cells with FBW7 mutations that stabilize the Mcl-1 protein. thno.org | Apoptosis pathway | HCT116-R, Lim1215-R CRC cells thno.org |

| lncRNA MIR570MG Upregulation | Increased expression of MIR570MG sponges miR-145, leading to activation of SMAD3 signaling. frontiersin.orgfrontiersin.org | miR-145/SMAD3 signaling | SW480R, HCT116R CRC cells frontiersin.org |

Adaptive Resistance Pathways to Regorafenib (mesylate)

Adaptive resistance refers to more immediate, often reversible, changes that tumor cells undergo to survive drug treatment. This form of resistance can be initiated by the drug's primary mechanism of action. For instance, Regorafenib's inhibition of tumor angiogenesis is a key part of its therapeutic effect. nih.gov However, preclinical studies have shown that Regorafenib can induce adaptive resistance in colorectal cancer cells through its inhibition of the vascular endothelial growth factor receptor (VEGF-R). nih.gov This suggests that the direct action of the drug on cancer cells can trigger compensatory mechanisms that promote survival, apoptosis resistance, and migration. nih.gov

Molecular Determinants of Resistance to Regorafenib (mesylate)

Underlying the phenotypic changes of resistance are specific alterations in key signaling pathways. The multi-targeted nature of Regorafenib means that resistance often involves the hyperactivation of alternative survival pathways to bypass the drug's blockade.